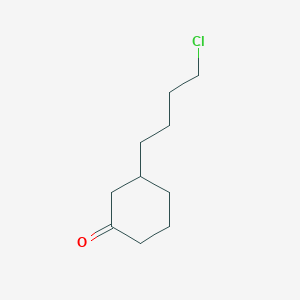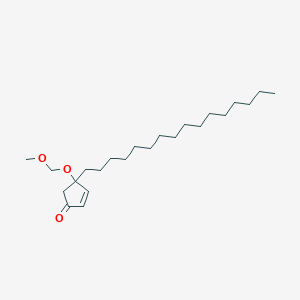
2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- is an organic compound with the molecular formula C23H42O3. This compound features a cyclopentenone ring substituted with a hexadecyl chain and a methoxymethoxy group. It is a derivative of cyclopentenone, which is known for its applications in various chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- typically involves the following steps:
Formation of the Cyclopentenone Ring: The cyclopentenone ring can be synthesized through various methods, including the Nazarov cyclization reaction from divinyl ketones, Saegusa–Ito oxidation from cyclopentanones, and ring-closing metathesis from the corresponding dienes.
Introduction of the Hexadecyl Chain: The hexadecyl chain can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Addition of the Methoxymethoxy Group: The methoxymethoxy group can be introduced via protection of hydroxyl groups using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopentenone ring to cyclopentanol derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- involves its interaction with various molecular targets and pathways. As an enone, it can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with proteins and other biomolecules. This can result in the modulation of signaling pathways and cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentenone: The parent compound, known for its reactivity and biological activities.
4,4-Dimethyl-2-cyclopenten-1-one: A derivative with higher tumor-specific cytotoxicity.
2-Cyclohexen-1-one, 4-(1-methylethyl)-: Another related compound with similar structural features.
Uniqueness
2-Cyclopenten-1-one, 4-hexadecyl-4-(methoxymethoxy)- is unique due to the presence of the long hexadecyl chain and the methoxymethoxy group, which can influence its solubility, reactivity, and biological activities. These structural features differentiate it from other cyclopentenone derivatives and contribute to its specific applications and properties.
Propriétés
Numéro CAS |
155856-11-4 |
|---|---|
Formule moléculaire |
C23H42O3 |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
4-hexadecyl-4-(methoxymethoxy)cyclopent-2-en-1-one |
InChI |
InChI=1S/C23H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26-21-25-2)19-17-22(24)20-23/h17,19H,3-16,18,20-21H2,1-2H3 |
Clé InChI |
CQHUHSNBDRZJDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1(CC(=O)C=C1)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)

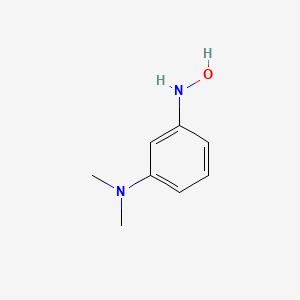
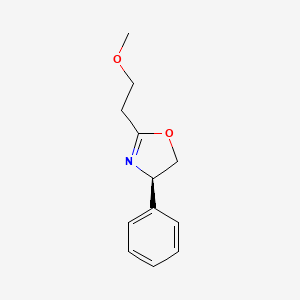
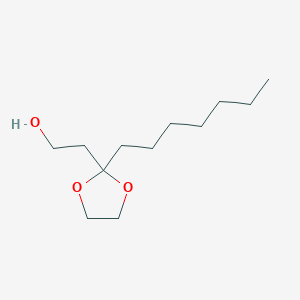
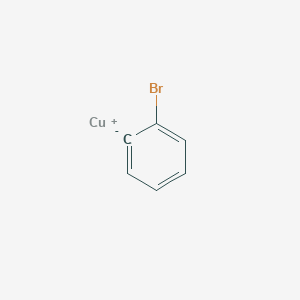

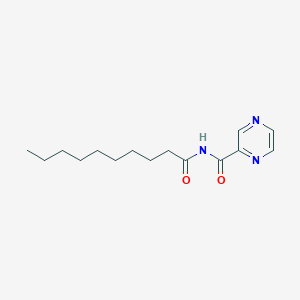

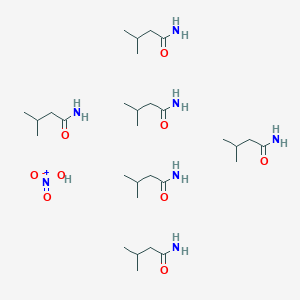

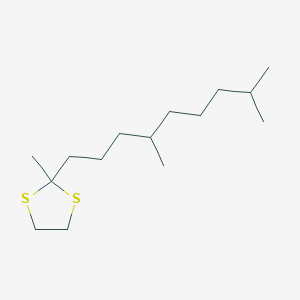
![3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine](/img/structure/B14273728.png)
